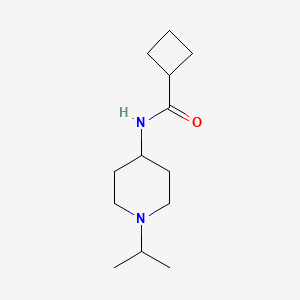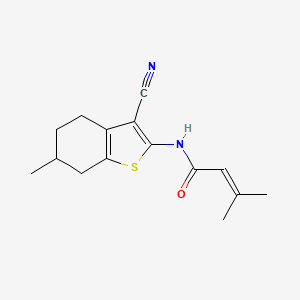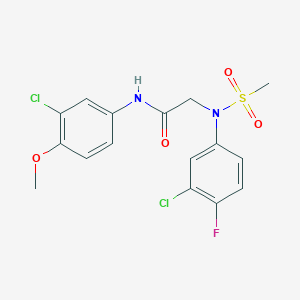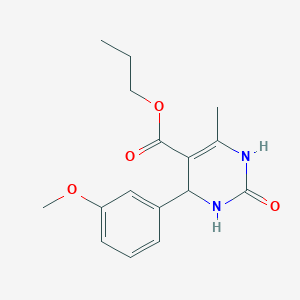
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide, also known as CPP-109, is a promising drug candidate for the treatment of addiction and other neurological disorders. This compound belongs to the class of drugs called GABA analogs, which act on the GABAergic system in the brain. CPP-109 has been extensively studied for its potential therapeutic benefits in preclinical and clinical trials.
Wirkmechanismus
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide acts on the GABAergic system in the brain, which is involved in the regulation of neuronal activity. Specifically, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide inhibits the activity of the enzyme GABA-transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA-transaminase, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide increases the levels of GABA in the brain, which leads to a reduction in neuronal activity and a decrease in drug-seeking behavior.
Biochemical and Physiological Effects:
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal activity. In clinical trials, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to reduce cocaine use and craving in cocaine-dependent individuals. N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has several advantages and limitations for lab experiments. One advantage is that N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its pharmacological properties and potential therapeutic benefits. Another advantage is that N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has a favorable safety profile, which makes it a viable drug candidate for further development. However, one limitation is that N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has a relatively low potency and efficacy compared to other GABA analogs, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide. One direction is to further investigate its potential therapeutic benefits in addiction and other neurological disorders. Another direction is to optimize its pharmacological properties, such as potency and efficacy, to enhance its therapeutic potential. Additionally, it may be beneficial to explore alternative routes of administration, such as transdermal or intranasal delivery, to improve its bioavailability and efficacy. Overall, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide is a promising drug candidate with potential therapeutic benefits for addiction and other neurological disorders. Further research is needed to fully explore its therapeutic potential.
Synthesemethoden
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide can be synthesized using a multi-step process. The initial step involves the preparation of 1,4-cyclobutanedicarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-isopropyl-4-piperidone to yield N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide. The overall yield of this process is approximately 25%, which makes N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide a viable drug candidate for further development.
Wissenschaftliche Forschungsanwendungen
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic benefits in addiction and other neurological disorders. In preclinical studies, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. In clinical trials, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to be safe and effective in reducing cocaine use in cocaine-dependent individuals. N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has also been studied for its potential therapeutic benefits in other neurological disorders, such as autism, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-10(2)15-8-6-12(7-9-15)14-13(16)11-4-3-5-11/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANBFPCBMNTZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4928318.png)

![4-[12-(4-methylphenyl)dodecanoyl]morpholine](/img/structure/B4928323.png)
![2-{[5-acetyl-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B4928324.png)

![4-(5-{2-cyano-3-[(2-methoxyethyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4928344.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928351.png)
![4-[(4-butoxyphenyl)carbonothioyl]morpholine](/img/structure/B4928359.png)
![{2-chloro-4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4928367.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4928387.png)
![N-(2,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4928393.png)
![4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4928395.png)
![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4928410.png)